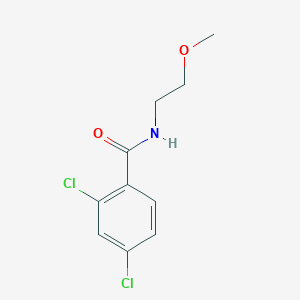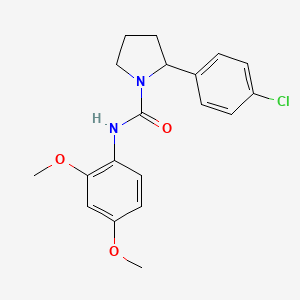![molecular formula C19H19BrN4O B6075271 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide](/img/structure/B6075271.png)
2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide, also known as BRP-7, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has attracted the attention of researchers due to its unique chemical structure and potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs) and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, the limitations of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide include its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide. One area of interest is the development of more potent analogs of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide with improved solubility and bioavailability. Another area of interest is the study of the mechanism of action of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide in more detail, which could lead to the development of more targeted cancer therapies. Additionally, the potential applications of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide in other areas of scientific research, such as neurodegenerative diseases, should be explored further.
In conclusion, 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide is a novel compound that has shown promising results in scientific research, particularly in the field of cancer research. Its unique chemical structure and potential therapeutic properties make it an interesting compound for further study. With continued research, 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide could potentially be developed into a valuable tool for scientific research and a potential candidate for cancer therapy.
Synthesemethoden
The synthesis of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide involves the reaction of 4-bromoaniline and indole-3-carboxaldehyde with butanohydrazide in the presence of a catalyst. This reaction results in the formation of a hydrazone compound, which is then further reacted with acetic anhydride to yield the final product. The synthesis of 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide has been studied for its potential applications in various scientific research fields. One of the main areas of interest is cancer research, where 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide has shown promising results as a potential anti-cancer agent. Studies have shown that 2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c1-2-17(23-15-9-7-14(20)8-10-15)19(25)24-22-12-13-11-21-18-6-4-3-5-16(13)18/h3-12,17,21,23H,2H2,1H3,(H,24,25)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXZFUILQIXFST-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)
![5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6075200.png)
![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)

![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6075239.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)
![4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine](/img/structure/B6075249.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[3-(methylthio)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6075251.png)
![2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6075276.png)
![3-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B6075283.png)
